

cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride properties

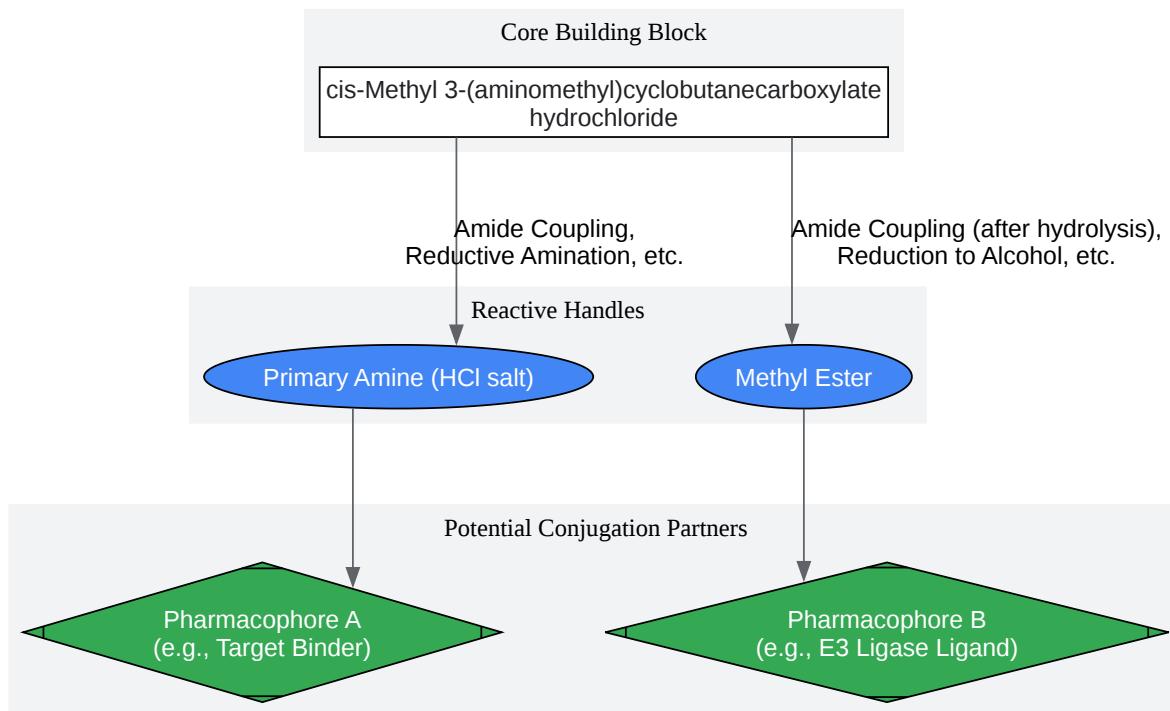
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride</i>
Compound Name:	
Cat. No.:	B1530837

[Get Quote](#)

An In-Depth Technical Guide to **cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride**: A Key Building Block for Modern Drug Discovery


Abstract

In the landscape of modern medicinal chemistry, there is a decisive shift towards molecules with greater three-dimensional complexity to enhance target specificity and improve physicochemical properties. Saturated carbocyclic scaffolds, such as the cyclobutane ring system, have emerged as critical components in this endeavor. This guide provides a comprehensive technical overview of **cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride**, a bifunctional building block of significant value to researchers, scientists, and drug development professionals. We will explore its core properties, plausible synthetic routes, spectroscopic signature, and strategic applications, particularly its role as an sp^3 -enriched scaffold in the design of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Strategic Value of sp^3 -Enriched Scaffolds

For decades, drug discovery has been heavily influenced by compounds containing flat, aromatic ring systems. While successful, this has led to the exploration of a limited chemical space. The current paradigm emphasizes the need for "escaping flatland" by incorporating sp^3 -hybridized, three-dimensional scaffolds.^{[1][2]} These structures offer a more nuanced spatial arrangement of functional groups, enabling more precise interactions with complex biological targets and often leading to improved properties such as solubility and metabolic stability.

cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride (CAS No. 2231664-22-3) is an exemplary reagent in this class. It features a strained, yet conformationally defined, cyclobutane core. Crucially, it possesses two orthogonal reactive sites: a primary amine (as a hydrochloride salt) and a methyl ester. This bifunctionality allows for sequential, controlled chemical modifications, making it an ideal linker or scaffold for constructing more complex molecules.

[Click to download full resolution via product page](#)

Caption: General utility of the title compound as a bifunctional linker.

Physicochemical and Structural Properties

The utility of a chemical building block is fundamentally dictated by its physical and chemical characteristics. The hydrochloride salt form of this compound enhances its stability and handling properties compared to the free amine.

Table 1: Core Compound Properties

Property	Value	Reference(s)
CAS Number	2231664-22-3	[3]
Molecular Formula	C ₇ H ₁₄ ClNO ₂	[3]
Molecular Weight	179.64 g/mol	[3] [4]
Appearance	White to yellow solid	
Purity	Typically ≥97%	[3]
Synonyms	methyl cis-3-(aminomethyl)cyclobutanecarb oxylate hydrochloride, methyl (1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride	[3]
InChI Key	DEFMSHLXCSNVHM-KNCHEJSLSA-N	

Table 2: Computed Chemical Properties

Property	Value	Reference(s)
Topological Polar Surface Area (TPSA)	52.32 Å ²	[3]
logP	0.5661	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	3	[3]
Rotatable Bonds	2	[3]

The defining structural feature is the cis relationship between the aminomethyl and methoxycarbonyl groups. This stereochemistry restricts the conformational flexibility of the molecule, presenting the two functional groups on the same face of the cyclobutane ring. This can be a critical design element for pre-organizing molecules for intramolecular interactions or

specific binding poses. The inherent ring strain of the cyclobutane (~26 kcal/mol) can also influence reactivity at adjacent positions.[5][6]

Synthesis and Purification

The synthesis of cis-1,3-disubstituted cyclobutanes requires careful stereochemical control. While numerous specific routes are proprietary, a general and logical synthetic strategy can be devised based on established organic chemistry principles, often starting from commercially available cyclobutane precursors or constructed via cycloaddition reactions.[7] A representative workflow would involve the synthesis of a Boc-protected intermediate, followed by deprotection and salt formation.

Representative Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Plausible synthetic pathway to the target compound.

Experimental Protocol: Deprotection and Hydrochloride Salt Formation

This protocol describes the final, critical step in the synthesis: the removal of the tert-butoxycarbonyl (Boc) protecting group and the concurrent formation of the hydrochloride salt.

Materials:

- Methyl cis-3-((tert-butoxycarbonyl)aminomethyl)cyclobutanecarboxylate (1.0 eq)
- 4M HCl in 1,4-Dioxane or Diethyl Ether (5-10 eq)
- Methanol (anhydrous, as co-solvent if needed)
- Diethyl ether (anhydrous, for precipitation)

Procedure:

- **Dissolution:** Dissolve the Boc-protected starting material in a minimal amount of anhydrous methanol or 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar.
- **Acidification:** Cool the solution to 0 °C using an ice bath. Slowly add the 4M HCl solution dropwise with vigorous stirring. **Causality Note:** The slow addition at low temperature is crucial to control the exothermicity of the reaction and prevent potential side reactions.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material. **Self-Validation:** A successful reaction is indicated by the consumption of the starting material and the appearance of a more polar spot (on TLC) corresponding to the product.
- **Precipitation:** Upon completion, add anhydrous diethyl ether to the reaction mixture until a white precipitate forms. The volume of ether needed is typically 5-10 times the reaction volume. **Causality Note:** The product salt is insoluble in non-polar ethers, allowing for efficient isolation.
- **Isolation:** Stir the resulting slurry for 30 minutes at 0 °C to maximize precipitation. Collect the solid product by vacuum filtration.
- **Washing and Drying:** Wash the filter cake with cold, anhydrous diethyl ether to remove any residual starting materials or soluble impurities. Dry the product under high vacuum to yield **cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride** as a white solid.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following are the expected spectroscopic data for this compound, providing a benchmark for researchers to validate their material.

Table 3: Predicted Spectroscopic Data

Technique	Expected Observations
¹ H NMR	(400 MHz, D ₂ O): δ ~3.70 (s, 3H, -OCH ₃), δ ~3.05 (d, 2H, -CH ₂ NH ₃ ⁺), δ ~2.80-2.60 (m, 2H, cyclobutane CH), δ ~2.40-2.20 (m, 4H, cyclobutane CH ₂). Note: The amine protons (-NH ₃ ⁺) may be broad or exchange with the solvent.
¹³ C NMR	(101 MHz, D ₂ O): δ ~176.0 (C=O), δ ~52.5 (-OCH ₃), δ ~42.0 (-CH ₂ NH ₃ ⁺), δ ~35.0 (cyclobutane CH), δ ~28.0 (cyclobutane CH ₂).
MS (ESI+)	Expected m/z for the free base [C ₇ H ₁₃ NO ₂ + H] ⁺ : 144.10.

Applications in Drug Development

The true value of this molecule lies in its application as a versatile building block for creating novel chemical entities.[\[8\]](#)

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. They consist of a target-binding ligand, an E3 ligase ligand, and a linker connecting them. The nature of the linker is critical for optimal ternary complex formation. Related aminocyclobutane structures are used as rigid and defined linkers in PROTAC synthesis.[\[9\]](#) The cis-stereochemistry of the title compound provides a specific vector and distance between the two ends of the molecule, which can be exploited to optimize PROTAC efficacy.

Caption: Role of the cyclobutane scaffold in a generic PROTAC molecule.

Bioisosteric Replacement and Scaffold Hopping

In drug design, replacing a common structural motif (like a phenyl or piperidine ring) with a less common one (like a cyclobutane) is a powerful strategy known as scaffold hopping or bioisosterism. This can drastically alter a molecule's properties. Replacing a flexible alkyl chain

with the more rigid cyclobutane core can reduce the entropic penalty of binding to a target. Furthermore, as a non-aromatic, saturated scaffold, it can improve metabolic stability and solubility by avoiding metabolic pathways common to aromatic rings.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related amine hydrochlorides provides a strong basis for safe practices.[10]

- Hazard Identification: May cause skin and serious eye irritation.[4][11] May be harmful if swallowed.
- Handling: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid breathing dust.
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] If on skin, wash with plenty of soap and water. If ingested, seek medical attention.[10]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
- Stability: The compound is stable under recommended storage conditions.[10]

Conclusion

cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its defined stereochemistry, bifunctional nature, and sp^3 -rich core provide medicinal chemists with a powerful building block to construct novel, three-dimensional molecules. From crafting rigid linkers for PROTACs to serving as a unique scaffold for exploring new chemical space, its potential applications are extensive and align perfectly with the current trajectory of therapeutic design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride | C7H14CINO2 | CID 122164414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]
- 6. [cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride | 1956385-46-8 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MedChem Highlights - Enamine [enamine.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Methyl cis-3-(Boc-amino)cyclobutanecarboxylate | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1530837#cis-methyl-3-aminomethyl-cyclobutanecarboxylate-hydrochloride-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com